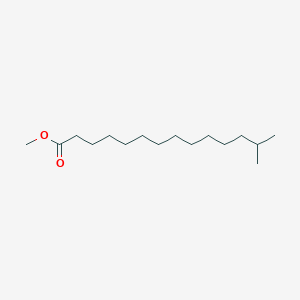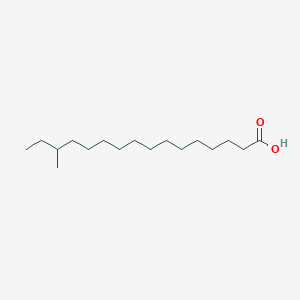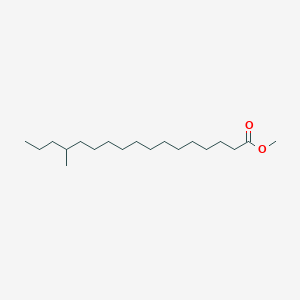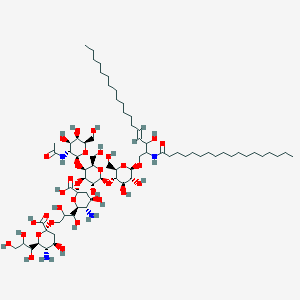
1,2-Diheptadecanoyl-sn-glicero-3-fosforilcolina
Descripción general
Descripción
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine is a synthetic phosphatidylcholine containing 17:0 fatty acids at the sn-1 and sn-2 positions . It is a saturated phospholipid and a strong bilayer-forming lipid . It has been used as an internal standard in the quantitation of lipid species in biological samples by liquid chromatography-mass spectrometry and fatty acid analyses in gas chromatography .
Synthesis Analysis
The synthesis of 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine involves the use of 17:0 fatty acids at the sn-1 and sn-2 positions . The product is purified by HPLC, and special precautions are taken to protect the products from oxidization and hydrolysis .Molecular Structure Analysis
The molecular formula of 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine is C42H84NO8P . The molecular weight is 762.09 . The structure includes 17:0 fatty acids attached to a glycerol molecule covalently with the help of ester bonds .Chemical Reactions Analysis
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine has been used as an internal standard for the quantification of phosphatidylcholines by LC-MS . It has also been used in the extraction mixture for lipid extraction from biological samples .Physical and Chemical Properties Analysis
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine is a solid at room temperature . It is soluble in dichloromethane and methanol . It is stored at -20°C and is stable for at least 4 years .Aplicaciones Científicas De Investigación
Patrón interno para el análisis de fosfolípidos
Este compuesto se ha utilizado como patrón interno para los fosfolípidos en el análisis de ácidos grasos . Ayuda en la cuantificación de fosfatidilcolinas por LC-MS .
Estudios de lípidos
1,2-Diheptadecanoyl-sn-glicero-3-fosforilcolina se utiliza en estudios de lípidos . Proporciona una base para comprender la estructura y función de los lípidos en los sistemas biológicos.
Componente en la mezcla de extracción
Se ha utilizado como componente en la mezcla de extracción para la extracción de lípidos de tejido de hoja congelado . Esto ayuda en el estudio del metabolismo de los lípidos en las plantas.
Fosfatidilcolina acilada con dos ácidos heptadecanoicos
Este compuesto es una fosfatidilcolina acilada con dos ácidos heptadecanoicos . Esta propiedad lo hace útil en estudios relacionados con el papel de la fosfatidilcolina en las funciones celulares.
Detección de fosfatidiletanolaminas
This compound se ha utilizado como patrón interno para la detección de fosfatidiletanolaminas en tejido adiposo humano . Esto ayuda a comprender el papel de las fosfatidiletanolaminas en la salud y la enfermedad humanas.
Almacenamiento y manejo
Este compuesto se almacena a -20 °C en condiciones desecantes . Se puede almacenar hasta por 12 meses , lo que lo hace adecuado para proyectos de investigación a largo plazo.
Mecanismo De Acción
Target of Action
1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine (DHPC) is a derivative of phosphatidylcholine (PC), a major component of biological membranes . It primarily targets the lipid bilayer of cells, where it can integrate into the membrane due to its lipophilic nature .
Mode of Action
DHPC interacts with the lipid bilayer of cells, integrating into the membrane due to its lipophilic nature . This interaction can alter the physical properties of the membrane, such as fluidity and phase behavior .
Biochemical Pathways
As a derivative of phosphatidylcholine, it likely plays a role in lipid metabolism and membrane dynamics .
Pharmacokinetics
As a lipophilic compound, it is likely to be absorbed and distributed in the body following the principles of lipid metabolism . Its bioavailability would be influenced by factors such as its formulation and the route of administration.
Result of Action
The primary result of DHPC’s action is the alteration of the physical properties of cell membranes . This can influence various cellular processes, including signal transduction, protein function, and cellular responses to external stimuli .
Action Environment
The action of DHPC can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes . Additionally, factors such as temperature and pH can influence its physical state and thus its biological activity .
Propiedades
IUPAC Name |
[(2R)-2,3-di(heptadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWAYAIMWLNAJW-RRHRGVEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SFVS help determine the phase transition temperature (Tm) of DHPC in a single lipid bilayer?
A: SFVS exploits the symmetry properties of molecules at interfaces. In a gel phase, the lipid tails are ordered, leading to a specific SFVS signal. Upon transitioning to a liquid crystalline phase, this order is disrupted, changing the signal. [, ] By monitoring the intensity of specific vibrational modes, such as the symmetric methyl stretch around 2875 cm-1, researchers can pinpoint the temperature at which this change occurs, indicating the phase transition temperature (Tm) of DHPC. []
Q2: How does the Tm of DHPC measured by SFVS compare to traditional methods, and what does this tell us about supported lipid bilayers?
A: The Tm of DHPC measured by SFVS aligns closely with values obtained through Differential Scanning Calorimetry (DSC) of lipid vesicles in solution. [] Specifically, SFVS yielded a Tm of 52.4 +/- 0.7 °C for DHPC, while literature values from DSC range around 49 +/- 3 °C. [] This agreement suggests that immobilizing DHPC on a solid support for SFVS measurements does not significantly alter its phase transition behavior compared to its behavior in solution. [] This finding supports the use of supported lipid bilayers as valid models for studying the biophysical properties of cell membranes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate](/img/structure/B164440.png)




![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)


